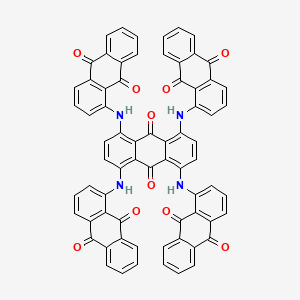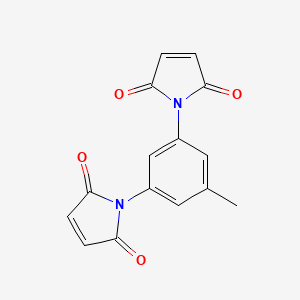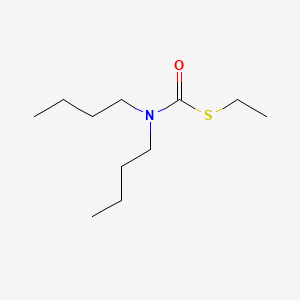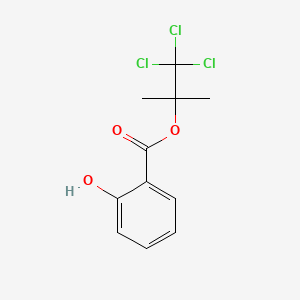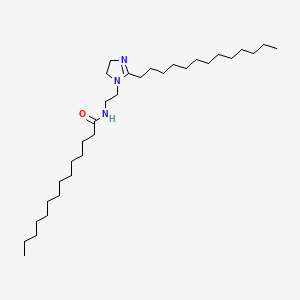
N-(2-(4,5-Dihydro-2-tridecyl-1H-imidazol-1-yl)ethyl)myristamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4,5-Dihydro-2-tridecyl-1H-imidazol-1-yl)ethyl)myristamide is a synthetic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4,5-Dihydro-2-tridecyl-1H-imidazol-1-yl)ethyl)myristamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Alkyl Chain: The tridecyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Myristamide Group: The myristamide group can be attached via acylation reactions using myristoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(4,5-Dihydro-2-tridecyl-1H-imidazol-1-yl)ethyl)myristamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(2-(4,5-Dihydro-2-tridecyl-1H-imidazol-1-yl)ethyl)myristamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(2-(4,5-Dihydro-2-tridecyl-1H-imidazol-1-yl)ethyl)myristamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The long alkyl chain and myristamide group may enhance the compound’s lipophilicity, facilitating its incorporation into biological membranes and affecting membrane-associated processes .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(Triethoxysilyl)propyl)-4,5-dihydroimidazole: Similar structure with a triethoxysilyl group instead of the myristamide group.
Tizanidine Hydrochloride: Contains an imidazole ring and is used as a muscle relaxant.
Uniqueness
N-(2-(4,5-Dihydro-2-tridecyl-1H-imidazol-1-yl)ethyl)myristamide is unique due to its specific combination of a long alkyl chain and a myristamide group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
71141-91-8 |
|---|---|
Fórmula molecular |
C32H63N3O |
Peso molecular |
505.9 g/mol |
Nombre IUPAC |
N-[2-(2-tridecyl-4,5-dihydroimidazol-1-yl)ethyl]tetradecanamide |
InChI |
InChI=1S/C32H63N3O/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-33-27-29-35(31)30-28-34-32(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3,(H,34,36) |
Clave InChI |
PAINYZUXWIBACX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC1=NCCN1CCNC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


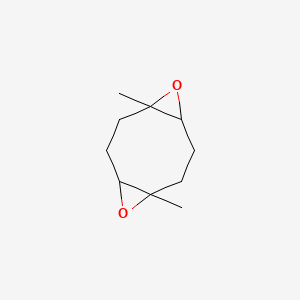
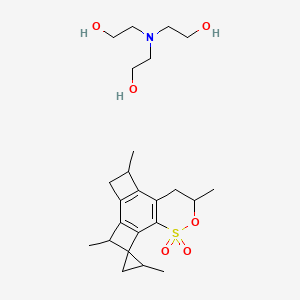
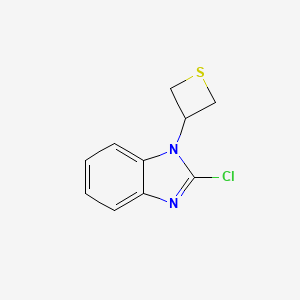
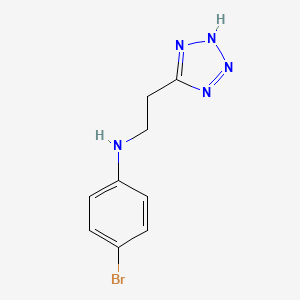
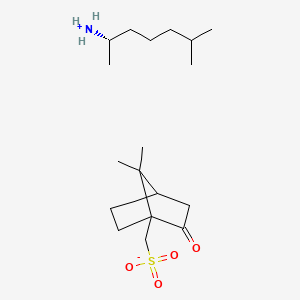
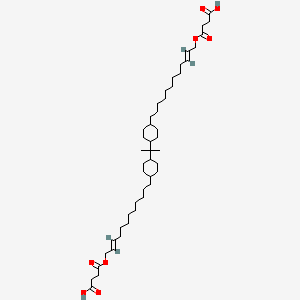
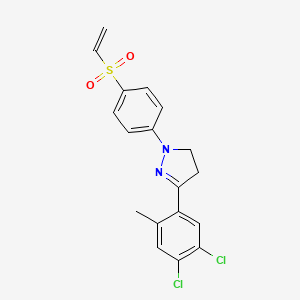
![N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea]](/img/structure/B12688917.png)

![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.09,14.024,29.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),9,11,13,16,21,24,26,28,30(34),31-hexadecaene-15,23-dione](/img/structure/B12688932.png)
